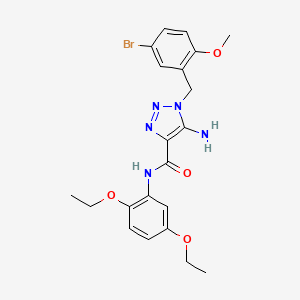

![molecular formula C28H29F2N5O2 B2789699 3-(difluoromethyl)-N-(6-((5s,6s)-6-hydroxy-6,7,8,9-tetrahydro-5h-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)-1-isopropyl-1h-pyrazole-5-carboxamide](/img/structure/B2789699.png)

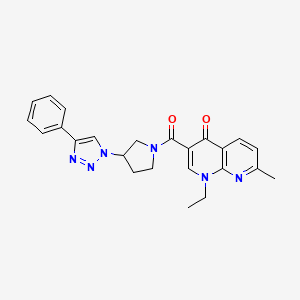

3-(difluoromethyl)-N-(6-((5s,6s)-6-hydroxy-6,7,8,9-tetrahydro-5h-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)-1-isopropyl-1h-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CSN5i-3 es un potente, selectivo y de administración oral, inhibidor de la subunidad proteolítica CSN5 del signalosoma COP9. El signalosoma COP9 es un complejo multi-subunitario de proteínas que regula la actividad de las ligasas de ubiquitina cullin-RING E3, las cuales están involucradas en diversos procesos celulares, incluyendo la progresión del ciclo celular y la apoptosis. CSN5i-3 ha mostrado potencial en terapia contra el cáncer al inhibir la denediilación de las ligasas de ubiquitina cullin-RING E3, afectando así la viabilidad de las células tumorales .

Aplicaciones Científicas De Investigación

CSN5i-3 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la biología del cáncer, la biología molecular y el descubrimiento de fármacos. Algunas de las aplicaciones clave incluyen:

Terapia contra el Cáncer: CSN5i-3 ha mostrado potente actividad antitumoral in vitro e in vivo, convirtiéndolo en un prometedor candidato para el tratamiento del cáncer.

Neuroinflamación y Enfermedades Neurológicas: CSN5i-3 ha sido estudiado por su papel en la reducción de la neuroinflamación y la atenuación del estrés neuronal isquémico, lo que indica su potencial en el tratamiento de enfermedades neurológicas.

Estudios de Degradación de Proteínas: CSN5i-3 se utiliza como herramienta para estudiar la regulación de las vías de degradación de proteínas, particularmente el sistema ubiquitina-proteasoma.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de CSN5i-3 involucra múltiples pasos, incluyendo la formación de intermediarios clave y su posterior acoplamiento. La ruta sintética detallada y las condiciones de reacción son propiedad y no se divulgan completamente en el dominio público.

Métodos de Producción Industrial

La producción industrial de CSN5i-3 sigue protocolos estándar para la síntesis de inhibidores de moléculas pequeñas. Esto incluye la síntesis química a gran escala, purificación y control de calidad para asegurar la pureza y eficacia del compuesto. El proceso de producción está optimizado para la escalabilidad y la rentabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

CSN5i-3 principalmente experimenta reacciones de inhibición, específicamente dirigida al proceso de denediilación de las ligasas de ubiquitina cullin-RING E3. Esta inhibición conduce a la acumulación de cullins denediiladas, lo que a su vez afecta la degradación de las proteínas sustrato .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y reacciones que involucran CSN5i-3 incluyen solventes orgánicos, catalizadores y reactivos específicos que facilitan la formación de la estructura química deseada. Las condiciones de reacción típicamente involucran temperaturas controladas, niveles de pH y tiempos de reacción para asegurar un rendimiento y pureza óptimos .

Principales Productos Formados

El principal producto formado a partir de las reacciones que involucran CSN5i-3 es el complejo de ligasa de ubiquitina cullin-RING E3 denediilada. Este complejo es crucial para la regulación de las vías de degradación de proteínas dentro de la célula .

Mecanismo De Acción

CSN5i-3 ejerce sus efectos inhibiendo la actividad de denediilación del signalosoma COP9. Esta inhibición atrapa las ligasas de ubiquitina cullin-RING E3 en su estado denediilado, lo que lleva a la inactivación de un subconjunto de estas ligasas. La inactivación da como resultado la degradación de sus módulos de reconocimiento de sustratos, afectando así la estabilidad y la rotación de diversas proteínas involucradas en la regulación del ciclo celular y la apoptosis .

Comparación Con Compuestos Similares

CSN5i-3 es único en su inhibición selectiva de la actividad de denediilación del signalosoma COP9. Compuestos similares incluyen:

Propiedades

IUPAC Name |

5-(difluoromethyl)-N-[4-[(5S,6S)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl]-3-phenylphenyl]-2-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29F2N5O2/c1-17(2)35-24(14-23(33-35)27(29)30)28(37)32-19-11-12-21(22(13-19)18-7-4-3-5-8-18)26-25(36)10-6-9-20-15-31-16-34(20)26/h3-5,7-8,11-17,25-27,36H,6,9-10H2,1-2H3,(H,32,37)/t25-,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNKHJQLDMGQFM-UIOOFZCWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)C3C(CCCC4=CN=CN34)O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C(=CC(=N1)C(F)F)C(=O)NC2=CC(=C(C=C2)[C@H]3[C@H](CCCC4=CN=CN34)O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one](/img/structure/B2789624.png)

![3-((6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2789625.png)

![2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2789633.png)

![4-(4-hydroxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2789636.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2789639.png)